molecular formula C21H18N2O2S B14166900 7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 5628-01-3

7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B14166900
CAS No.: 5628-01-3
M. Wt: 362.4 g/mol
InChI Key: NVNSPIDQBUQSNV-UHFFFAOYSA-N
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Description

7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the thiophene-2-carbonyl group. Common synthetic routes may include:

    Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene-2-carbonyl Group: This can be achieved through acylation reactions using thiophene-2-carbonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a controlled environment.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar core structure but different substituents.

    Lorazepam: Another benzodiazepine with distinct pharmacological properties.

    Clonazepam: A benzodiazepine used for its anticonvulsant effects.

Uniqueness

7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of the thiophene-2-carbonyl group, which may confer distinct chemical and biological properties compared to other benzodiazepines.

Properties

CAS No.

5628-01-3

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H18N2O2S/c1-14-9-10-17-16(12-14)20(15-6-3-2-4-7-15)23(13-19(24)22-17)21(25)18-8-5-11-26-18/h2-12,20H,13H2,1H3,(H,22,24)

InChI Key

NVNSPIDQBUQSNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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